molecular formula C11H15NO3 B1399482 2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid CAS No. 1249304-40-2

2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1399482
CAS No.: 1249304-40-2
M. Wt: 209.24 g/mol
InChI Key: JVQWRMJDWNNZDL-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a cyclohexylmethyl group attached to the oxazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, potentially yielding alcohols or amines.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Cyclohexylmethyl ketone or cyclohexylcarboxylic acid.

    Reduction: Cyclohexylmethyl alcohol or cyclohexylamine.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can engage in hydrogen bonding and π-π interactions, influencing molecular recognition processes. The cyclohexylmethyl group can affect the compound’s hydrophobicity and overall molecular conformation, impacting its binding affinity and specificity.

Comparison with Similar Compounds

    2-(Cyclohexylmethyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen in the ring.

    2-(Cyclohexylmethyl)-1,3-imidazole-4-carboxylic acid: Contains an additional nitrogen atom in the ring.

    2-(Cyclohexylmethyl)-1,3-diazole-4-carboxylic acid: Features two nitrogen atoms in the ring.

Uniqueness: 2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxygen atom in the oxazole ring, which can influence its electronic properties and reactivity. The cyclohexylmethyl group also imparts distinct steric and hydrophobic characteristics, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQWRMJDWNNZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
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2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
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2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
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2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
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2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid

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